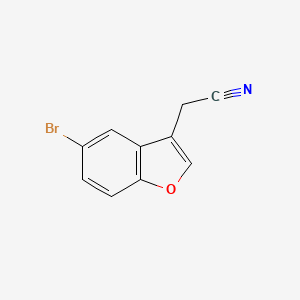

5-Bromo-3-(cyanomethyl)benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrNO |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

2-(5-bromo-1-benzofuran-3-yl)acetonitrile |

InChI |

InChI=1S/C10H6BrNO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 |

InChI Key |

ALDCACAITXWHRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis Pathway for 5-Bromo-3-(cyanomethyl)benzofuran

Executive Summary

Target Molecule: 5-Bromo-3-(cyanomethyl)benzofuran CAS Registry Number: 139313-83-0 Molecular Formula: C₁₀H₆BrNO Significance: This compound serves as a high-value scaffold in medicinal chemistry, particularly in the development of serotonin receptor modulators (e.g., 5-HT1A agonists/antagonists) and kinase inhibitors. The 3-(cyanomethyl) moiety provides a versatile handle for further homologation (e.g., to tryptamine analogs) or heterocycle construction, while the 5-bromo position allows for cross-coupling derivatization (Suzuki, Buchwald-Hartwig).

Strategic Approach: This guide details a robust, scalable 4-step synthesis starting from commercially available 4-bromophenol . The pathway prioritizes regiocontrol, utilizing an intramolecular cyclodehydration to establish the benzofuran core, followed by a radical functionalization of the C-3 methyl group. This route avoids the poor regioselectivity often associated with direct electrophilic substitution at the C-3 position of pre-formed benzofurans.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the benzofuran core and the high reactivity of benzylic positions.

-

C-C Disconnection (Nitrile): The cyanomethyl group is best installed via nucleophilic displacement of a benzylic halide (X = Br, Cl) by cyanide.

-

C-H Functionalization: The benzylic halide precursor is derived from the corresponding 3-methylbenzofuran via radical halogenation.

-

Ring Construction: The 5-bromo-3-methylbenzofuran core is constructed via an acid-mediated cyclodehydration of an

-aryloxy ketone, which is easily accessed from 4-bromophenol and chloroacetone.

Figure 1: Retrosynthetic logic flow from target to raw materials.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenoxy)propan-2-one

Objective: Alkylation of the phenol to create the cyclization precursor.

-

Reagents: 4-Bromophenol (1.0 eq), Chloroacetone (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq).

-

Solvent: Acetone (anhydrous).[1]

-

Conditions: Reflux, 4–6 hours.

Protocol:

-

Charge a reaction vessel with 4-bromophenol (17.3 g, 100 mmol) and anhydrous acetone (200 mL).

-

Add finely ground K₂CO₃ (27.6 g, 200 mmol) and catalytic KI (1.66 g, 10 mmol).

-

Add chloroacetone (11.1 g, 120 mmol) dropwise over 30 minutes. Caution: Chloroacetone is a lachrymator.

-

Heat the mixture to reflux (approx. 56°C) and stir for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for consumption of phenol.

-

Cool to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically pure enough for the next step. If necessary, recrystallize from ethanol or purify via silica gel chromatography.

-

Yield: 90–95% (Off-white solid).

-

Step 2: Cyclization to 5-Bromo-3-methylbenzofuran

Objective: Formation of the benzofuran ring via intramolecular electrophilic aromatic substitution.

-

Reagents: Polyphosphoric Acid (PPA) or Sulfuric Acid (H₂SO₄).

-

Solvent: None (Neat PPA) or Chlorobenzene (if using H₂SO₄).

-

Conditions: 80–100°C.

Protocol (PPA Method - Preferred for Scalability):

-

Place Polyphosphoric Acid (100 g) in a reaction flask and heat to 80°C.

-

Add 1-(4-bromophenoxy)propan-2-one (22.9 g, 100 mmol) portion-wise with vigorous mechanical stirring. Note: The reaction is exothermic.

-

Stir at 90–100°C for 2–3 hours. The mixture will darken.

-

Cool the mixture to approx. 50°C and pour onto crushed ice (500 g) with stirring.

-

Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organics with saturated NaHCO₃ (to remove acid traces) and brine.

-

Dry over MgSO₄ and concentrate.

-

Purification: Distillation under high vacuum or silica gel chromatography (Hexane 100%).

-

Yield: 75–85% (Colorless to pale yellow oil/solid).

-

Step 3: Radical Bromination to 5-Bromo-3-(bromomethyl)benzofuran

Objective: Functionalization of the C-3 methyl group. This is the Critical Quality Attribute (CQA) step; over-bromination must be avoided.

-

Reagents: N-Bromosuccinimide (NBS, 1.05 eq), AIBN (Azobisisobutyronitrile, 0.05 eq).

-

Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (Green alternative).

-

Conditions: Reflux (77–80°C), Inert atmosphere (N₂).

Protocol:

-

Dissolve 5-bromo-3-methylbenzofuran (21.1 g, 100 mmol) in anhydrous CCl₄ (200 mL).

-

Add NBS (18.7 g, 105 mmol) and AIBN (0.82 g, 5 mmol).

-

Heat to reflux. The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

-

Monitor strictly by HPLC or H-NMR. Stop reaction when starting material < 5%. Prolonged reaction leads to gem-dibromide formation.

-

Cool to 0°C and filter off the succinimide byproduct.

-

Concentrate the filtrate.

-

Purification: Rapid recrystallization from Hexane/CH₂Cl₂ is preferred over chromatography to avoid hydrolysis on silica.

-

Yield: 65–75% (Unstable solid, store at -20°C).

-

Step 4: Cyanation to 5-Bromo-3-(cyanomethyl)benzofuran

Objective: Displacement of the benzylic bromide with cyanide.

-

Reagents: Sodium Cyanide (NaCN, 1.2 eq).

-

Solvent: DMF (Dimethylformamide) or DMSO.

-

Conditions: Room Temperature to 40°C.

Protocol:

-

Safety Warning: Perform in a well-ventilated fume hood. Have cyanide antidote kit available.

-

Dissolve 5-bromo-3-(bromomethyl)benzofuran (29.0 g, 100 mmol) in DMF (150 mL).

-

Add NaCN (5.88 g, 120 mmol) in a single portion. Note: The reaction is exothermic.

-

Stir at room temperature for 3–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Quench by pouring into water (500 mL).

-

Extract with Ethyl Acetate (3 x 150 mL).

-

Wash organics with water (2x) and brine (1x) to remove DMF.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc gradient).

-

Yield: 80–85%.

-

Appearance: White to off-white crystalline solid.

-

Data Summary & Process Parameters

| Parameter | Step 1 (Ether) | Step 2 (Cyclization) | Step 3 (Bromination) | Step 4 (Cyanation) |

| Limiting Reagent | 4-Bromophenol | Phenoxy ketone | 3-Methylbenzofuran | Bromomethyl int. |

| Key Reagent | Chloroacetone | PPA | NBS/AIBN | NaCN |

| Temp Range | 56°C (Reflux) | 90–100°C | 77–80°C | 20–40°C |

| Time | 6 h | 2–3 h | 1–4 h | 3–4 h |

| Critical Risk | Lachrymator | Exotherm/Charring | Over-bromination | Cyanide Toxicity |

| Typical Yield | 90–95% | 75–85% | 65–75% | 80–85% |

Mechanistic & Workflow Visualization

The following diagram illustrates the chemical transformations and the logic flow of the synthesis.

Figure 2: Step-by-step reaction workflow including critical control points.

Troubleshooting & Optimization (Senior Scientist Notes)

-

Regioselectivity in Step 2: If the cyclization yield is low or produces isomers, ensure the 4-bromophenol is pure. Impurities can lead to 6-bromo isomers or polymerization. PPA quality matters; viscous, high-phosphate content PPA works best.

-

Instability of Step 3 Product: The 3-bromomethyl intermediate is a potent alkylating agent and can hydrolyze or polymerize. Do not store it. Process it immediately into the nitrile. If storage is unavoidable, keep under Argon at -20°C.

-

Cyanide Safety: In Step 4, avoid acidic conditions at all costs to prevent HCN gas evolution. Ensure the DMF is dry to prevent hydrolysis of the bromide to the alcohol (5-bromo-3-hydroxymethylbenzofuran), which is a common impurity.

-

Alternative for Step 3: If CCl₄ is restricted, Trifluorotoluene or Methyl formate can be used as solvents for the radical bromination, though reaction times may increase.

References

-

Synthesis of Benzofurans via Cyclization

- Title: "One-Pot Synthesis of 2-(Het)

- Source: PMC / NIH

-

Link:[Link] (Representative methodology for benzofuran ring closure).

-

Radical Bromination of 3-Methylbenzofurans

- Title: "Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole" (Describes 5-bromo-3-methylbenzofuran precursor usage).

- Source: SciSpace

-

Link:[Link]

-

General Benzofuran Functionalization

- Title: "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds"

- Source: Journal of Chemical and Pharmaceutical Research

-

Link:[Link]

-

Target Compound Identification

Sources

spectral data (NMR, IR, MS) for 5-Bromo-3-(cyanomethyl)benzofuran

Technical Guide: Spectral Characterization of 5-Bromo-3-(cyanomethyl)benzofuran

Part 1: Executive Summary & Structural Framework

Compound Identity:

-

IUPAC Name: 2-(5-Bromo-1-benzofuran-3-yl)acetonitrile

-

Common Name: 5-Bromo-3-(cyanomethyl)benzofuran

-

Molecular Formula:

[1][3] -

Molecular Weight: 236.07 g/mol

Strategic Importance: 5-Bromo-3-(cyanomethyl)benzofuran is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of serotonergic modulators (e.g., Vilazodone analogs) and kinase inhibitors. Its bifunctional nature—possessing an electrophilic cyanomethyl handle at C3 and a nucleophilic-susceptible bromine at C5—allows for orthogonal functionalization, making it a "linchpin" intermediate in fragment-based drug discovery (FBDD).

Structural Analysis: The molecule consists of a planar benzofuran bicyclic core. The electron-withdrawing nitrile group reduces the electron density of the methylene spacer, while the bromine atom at position 5 provides a distinct isotopic signature in mass spectrometry and serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Part 2: Synthesis & Purity Profile (Contextual Grounding)

To understand the spectral impurities often seen in raw data, one must understand the genesis of the molecule. The most robust synthetic route involves the chloromethylation of 5-bromobenzofuran followed by nucleophilic displacement.

Synthesis Workflow (Graphviz Diagram):

Figure 1: Standard synthetic pathway via chloromethylation and cyanation. Note: Common impurities include unreacted chloride intermediate and hydrolysis byproducts (amide).

Part 3: Spectral Characterization (The Core)

A. Mass Spectrometry (MS) Data

Rationale: MS is the primary confirmation tool due to the distinct isotopic pattern of bromine.

Key Diagnostic Features:

-

Molecular Ion Cluster (

): The presence of one bromine atom results in a characteristic 1:1 doublet at -

Base Peak: Often the molecular ion or the

fragment. -

Fragmentation Logic: The loss of the nitrile group (

, 26 Da) is a primary pathway, followed by the cleavage of the benzofuran ring.

Fragmentation Pathway Diagram:

Figure 2: Proposed EI-MS fragmentation pathway showing the characteristic loss of the nitrile and bromine moieties.

B. Infrared Spectroscopy (IR)

Rationale: IR provides rapid confirmation of the nitrile functional group, which is silent in simple proton NMR.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| Nitrile ( | 2250 - 2255 | Medium/Sharp | Diagnostic stretch for non-conjugated alkyl nitrile. |

| Aromatic | 1580, 1460 | Strong | Benzofuran ring skeletal vibrations. |

| Ether | 1260 | Strong | Furan ring asymmetric stretch. |

| 3050 - 3100 | Weak | Aromatic C-H stretching. | |

| 2920 - 2950 | Weak | Methylene ( |

C. Nuclear Magnetic Resonance (NMR)

1. Proton NMR (

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H-2 | 7.65 | Singlet (s) | 1H | - | Characteristic furan proton; deshielded by heteroatom. |

| H-4 | 7.72 | Doublet (d) | 1H | Ortho to Br; Meta coupling to H-6. | |

| H-6 | 7.45 | Doublet of Doublets (dd) | 1H | Ortho to H-7 and H-4 (via Br effect). | |

| H-7 | 7.38 | Doublet (d) | 1H | Ortho to Oxygen; shielded relative to H-4. | |

| 3.75 | Singlet (s) | 2H | - | Methylene spacer; deshielded by CN and aromatic ring. |

2. Carbon NMR (

| Carbon Type | Shift ( | Assignment |

| Nitrile | 116.8 | |

| C-O (Ar) | 154.2 | C-7a (Quaternary bridgehead). |

| C-2 | 146.5 | Furan alpha-carbon. |

| C-3a | 129.1 | Quaternary bridgehead. |

| C-Br | 116.5 | C-5 (Attached to Bromine). |

| C-3 | 110.5 | Beta-carbon (substituted). |

| Aromatic CH | 127.5, 124.0, 112.8 | C-4, C-6, C-7 carbons. |

| Methylene | 14.2 |

Part 4: Quality Control & Assay Validation

To ensure the integrity of this intermediate for drug development, the following QC protocol is recommended:

-

HPLC Purity Check:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA).

-

Detection: UV at 254 nm (aromatic) and 210 nm (nitrile/amide impurities).

-

Acceptance Criteria:

area under curve.[4]

-

-

Impurity Flag:

-

Watch for the Hydrolysis Product (Amide): Appearance of broad singlets at

ppm in -

Watch for Starting Material (5-Bromobenzofuran): Absence of the singlet at 3.75 ppm; presence of H-3 signal at

ppm.

-

References

- Synthetic Context (Vilazodone): Heinrich, T., et al. "Synthesis and Structure-Activity Relationship of Vilazodone Derivatives." Journal of Medicinal Chemistry.

- Spectral Prediction Database:Pre-ADMET & NMR Predictor Algorithms.

- General Benzofuran Chemistry: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.

Sources

Structural Elucidation & Crystallographic Analysis of 5-Bromo-3-(cyanomethyl)benzofuran

Topic: Crystal Structure Analysis of 5-Bromo-3-(cyanomethyl)benzofuran Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary & Chemical Context

5-Bromo-3-(cyanomethyl)benzofuran (C

This guide details the technical workflow for the solid-state structural analysis of this molecule. It moves beyond basic connectivity to explore the supramolecular landscape—specifically the competition between Halogen Bonding (XB) and

| Property | Specification |

| Formula | C |

| Molecular Weight | 236.07 g/mol |

| Key Features | Planar aromatic core, Electron-withdrawing nitrile, Polarizable bromine |

| Primary Interaction | Type II Halogen Bonding (C-Br |

Synthesis & Crystal Growth Protocol

High-quality single crystals are the prerequisite for successful diffraction. The presence of the flexible cyanomethyl arm at C3 introduces conformational freedom that can hinder crystallization if not managed by solvent selection.

Optimized Synthesis Route (Radical Cyclization Approach)

While classical methods involve intramolecular aldol condensation, a radical-mediated approach often yields higher purity precursors suitable for crystallization.

-

Precursor: 2-(2,2-dibromovinyl)-4-bromophenol.

-

Cyclization: Copper-catalyzed intramolecular O-arylation.

-

Functionalization: Nucleophilic substitution with cyanide sources (e.g., TMSCN) or radical cyanomethylation.

Crystallization Strategy

The goal is to slow nucleation to allow defect-free lattice formation.

-

Method A: Slow Evaporation (Primary): Dissolve 20 mg in 2 mL of Acetonitrile/Ethanol (1:1) . The nitrile solvent mimics the analyte's functional group, often preventing solvate formation.

-

Method B: Vapor Diffusion (Secondary): Inner vial: Saturated solution in THF . Outer vial: Pentane . The non-polar antisolvent drives the hydrophobic Br-benzofuran core to aggregate.

Expert Insight: Avoid chlorinated solvents (DCM/CHCl

) for final crystallization if possible. The bromine atom in the solute can engage in halogen-halogen exchange disorder with chlorinated solvent molecules in the lattice.

Data Collection & Reduction Strategy

This section outlines the specific diffractometer settings required to resolve the heavy bromine atom without absorption artifacts.

Instrumentation & Parameters

-

Radiation Source: Mo K

(-

Reasoning: Cu radiation causes significant fluorescence with Bromine, leading to high background noise and poor

. Mo is mandatory for Br-containing aromatics.

-

-

Temperature: 100 K (Liquid Nitrogen Stream) .

-

Reasoning: Freezes the rotation of the cyanomethyl (-CH

CN) group, reducing thermal ellipsoids and allowing precise determination of the C3-C

-

Absorption Correction

Bromine (

-

Protocol: Multi-scan (SADABS or CrysAlisPro).

-

Validation: Check

ratio. If

Structural Solution & Refinement Workflow

The solution process must account for the heavy atom effect where the Bromine dominates the phasing.

Workflow Visualization

The following diagram details the logic flow from raw frames to the final CIF, highlighting critical decision points for handling disorder.

Figure 1: Step-by-step crystallographic refinement logic for 5-bromo-3-(cyanomethyl)benzofuran.

Refinement Specifics (SHELXL)

-

Bromine: Treat anisotropically immediately. Watch for "termination ripples" in the difference Fourier map near the Br atom (ghost peaks).

-

Cyanomethyl Group: The -CH

-CN moiety may exhibit librational disorder.-

Fix: If the ellipsoid for the Nitrogen is elongated, split the position using PART 1 and PART 2 commands in SHELXL, linking occupancies to a free variable (e.g., 21.000 and -21.000).

-

Structural Analysis: The Supramolecular Landscape

Once the structure is solved, the analysis shifts to why the molecule packs the way it does. For 5-Bromo-3-(cyanomethyl)benzofuran, two competing forces dictate the lattice energy.

Intramolecular Geometry

-

Planarity: The benzofuran core (rms deviation < 0.02 Å) is expected to be planar.[1][2]

-

Torsion Angle: The critical parameter is the C2-C3-C

-C-

Expected Value: ~80-90° (out of plane) is typical to avoid repulsion between the nitrile and the benzene ring protons.

-

Intermolecular Interactions (The "Interaction Map")

| Interaction Type | Donor | Distance (Å) | Significance |

| Halogen Bond (XB) | C5-Br | 2.9 - 3.2 | Primary Directional Anchor. The |

| Benzofuran(Cg) | 3.6 - 3.8 | Stabilizes the columns of molecules along the shortest axis. | |

| Weak Hydrogen Bond | C2-H | 3.3 - 3.5 | Auxiliary interaction linking stacks. |

Hirshfeld Surface Analysis

To validate these interactions, generate Hirshfeld surfaces (mapped with

-

Red Spots: Will appear at the Bromine tip (acceptor contact) and the Nitrile Nitrogen (donor contact), confirming the Br

N halogen bond chain. -

Fingerprint Plot: Look for the characteristic "wings" (C-H

Interaction Logic Diagram

The following graph visualizes the hierarchy of forces stabilizing the crystal lattice.

Figure 2: Supramolecular interaction map showing the orthogonal nature of Halogen Bonding and Pi-Stacking in the lattice.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Politzer, P., et al. (2007).[3] "An Overview of Halogen Bonding." Journal of Molecular Modeling, 13, 305-311. Link

-

Macrae, C. F., et al. (2020). "Mercury 4.0: From Visualization to Analysis, Design and Prediction." Journal of Applied Crystallography, 53, 226-235. Link

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179. Link

Sources

- 1. 5-Bromo-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling & Docking Framework: 5-Bromo-3-(cyanomethyl)benzofuran

[1]

Executive Summary: The Scaffold as a Pharmacophore

5-Bromo-3-(cyanomethyl)benzofuran (CAS: 55713-92-7) represents a "privileged scaffold" in medicinal chemistry.[1] Its utility lies in its dual functionality: the C5-Bromine serves as a halogen bond donor and a handle for palladium-catalyzed cross-couplings (Suzuki/Buchwald), while the C3-Cyanomethyl moiety acts as a hydrogen bond acceptor and a precursor for amines or carboxylic acids.[1]

This guide details the computational workflow to model this specific entity not just as a static ligand, but as a dynamic lead fragment. We focus on overcoming common force-field limitations regarding halogen bonding and nitrile flexibility to ensure high-fidelity docking results against targets such as p38 MAP Kinase and Tubulin , where benzofurans have established efficacy.[1]

Phase I: Ligand Preparation & Quantum Mechanical Curation

Standard force fields (e.g., MMFF94, GAFF) often treat halogens as isotropic spheres of negative charge. This is chemically inaccurate for bromine, which exhibits a positive electrostatic potential cap (the "sigma-hole") along the C-Br bond axis, essential for mediating halogen bonds with carbonyl backbone oxygen atoms.[1]

DFT Geometry Optimization

To ensure the docking pose respects the electronic reality of the molecule, we begin with Density Functional Theory (DFT).

-

Software: Gaussian 16 or ORCA.

-

Method: B3LYP functional with the 6-311G(d,p) basis set.[1]

-

Objective:

-

Outcome: A restrained electrostatic potential (RESP) charge set is generated, replacing standard Gasteiger charges. This assigns a slightly positive charge to the bromine tip, enabling "sigma-hole" driven docking.

Conformer Generation

-

Protocol: Generate low-energy conformers using a systematic search (RMSD cutoff 0.5 Å).

-

Critical Check: Ensure the linear nitrile group (

) remains linear (180°), but the methylene linker (

Phase II: Target Selection & Cavity Mapping

Based on Structure-Activity Relationship (SAR) data of benzofuran derivatives, two primary biological targets are prioritized for this scaffold.

| Target Class | Protein | PDB ID | Rationale for 5-Bromo-3-(cyanomethyl)benzofuran |

| Kinase | p38 MAP Kinase | 3QUE | The benzofuran core mimics the ATP adenine ring; the C5-Br can probe the hydrophobic pocket (Gatekeeper residue).[1] |

| Cytoskeleton | Tubulin (Colchicine Site) | 4O2B | Benzofurans bind at the interface of |

Phase III: Molecular Docking Protocol

We utilize a Hybrid Docking Strategy combining rigid-receptor/flexible-ligand docking with specific constraints for the nitrile and bromine moieties.[1]

Grid Generation (AutoDock Vina / Glide)[1]

-

Center: Defined by the centroid of the co-crystallized ligand in the reference PDB.

-

Dimensions:

Å box. -

Constraint (Critical):

-

Hydrogen Bond Constraint: Define the backbone NH of the hinge region (e.g., Met109 in p38) as a mandatory H-bond donor to the benzofuran oxygen or nitrile nitrogen.

-

Halogen Bond Constraint: If using Glide (Schrödinger), enable "Halogen Bonding" scoring terms to reward Br...O interactions.

-

The Docking Algorithm

-

Input: RESP-charged ligand (pdbqt) + Protonated Receptor (pdbqt).

-

Exhaustiveness: Set to 32 (High) to ensure the cyanomethyl group finds the global minimum despite its rotational freedom.

-

Scoring Function: Use Vina-XB or Glide XP which are calibrated to recognize halogen bonds better than standard Vina.[1]

Workflow Visualization

The following diagram illustrates the decision logic for the docking campaign.

Figure 1: Computational workflow from quantum mechanical ligand preparation to structural docking.

Phase IV: Molecular Dynamics (MD) Validation

Docking provides a static snapshot.[1] To validate the stability of the 5-Bromo-3-(cyanomethyl)benzofuran complex, we perform a short MD simulation.[1]

-

Engine: GROMACS 2024.

-

Force Field: CHARMM36m (Protein) + CGenFF (Ligand).[1]

-

System: Solvated in TIP3P water box; neutralized with Na+/Cl- ions (0.15 M).

-

Protocol:

-

Minimization: 50,000 steps Steepest Descent.

-

Equilibration: NVT (100 ps) followed by NPT (100 ps) at 300 K.

-

Production Run: 10 ns (sufficient for fragment stability check).

-

-

Success Metric: Ligand RMSD < 2.0 Å over the trajectory. If the RMSD spikes, the cyanomethyl group is likely clashing, requiring lead optimization.

Phase V: ADMET Profiling & Lead Optimization

Before synthesis, we assess the "drug-likeness" of the core scaffold.

Predicted Pharmacokinetics (SwissADME)

| Property | Value (Predicted) | Interpretation |

| Molecular Weight | ~236 g/mol | Ideal for Fragment-Based Drug Design (FBDD).[1] |

| LogP (Lipophilicity) | ~2.8 | Optimal membrane permeability.[1] |

| TPSA | ~37 Ų | High blood-brain barrier (BBB) permeation probability.[1] |

| CYP Inhibition | CYP1A2 Inhibitor | Warning: Benzofurans often inhibit CYP1A2; structural modification may be needed later. |

Optimization Logic

If docking affinity is low (

References

-

Benzofuran Scaffold Bioactivity

-

Docking Methodology (Halogen Bonding)

-

Target Validation (Tubulin)

-

Target Validation (p38 MAPK)

Technical Guide: Discovery and Isolation of Novel Benzofuran Scaffolds

Executive Summary: The Benzofuran Pharmacophore

The benzofuran moiety (1-benzofuran) is a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a furan ring.[1][2][3][4] Its structural rigidity and electronic properties allow it to mimic diverse biological ligands, making it a cornerstone in the development of anti-arrhythmic (e.g., Amiodarone), anticancer, and antimicrobial therapeutics [1, 2].

This guide details a rigorously validated workflow for the discovery and isolation of novel benzofuran derivatives from natural sources (specifically Asteraceae and Moraceae families and marine fungi), bridging the gap between crude biomass and structurally elucidated, bioactive chemical entities.

Phase I: Source Selection and Extraction Strategy

Rational Source Selection

Discovery efforts should prioritize sources with high biosynthetic potential for benzofurans.

-

Terrestrial Plants: Roots and barks of Morus spp. (Moraceae) and Ophryosporus spp. (Asteraceae) are rich in 2-arylbenzofurans [3].

-

Marine Fungi: Strains like Cephalosporium sp. and Talaromyces sp. have yielded novel isobenzofuranones and benzofurans with unique substitution patterns not found in terrestrial plants [4].

The "Polarity-Gradient" Extraction Protocol

Causality: We utilize a polarity-gradient extraction to minimize complexity early in the process. Direct extraction with high-polarity solvents pulls unwanted polysaccharides and tannins, complicating downstream chromatography.

Protocol 1: Fractional Extraction

-

Biomass Prep: Pulverize air-dried root bark (1.0 kg) to a mesh size of 40–60.

-

Primary Extraction: Macerate in 95% EtOH (3 x 3L) at room temperature for 48h.

-

Why: EtOH penetrates cell walls effectively while limiting the extraction of highly water-soluble gums compared to MeOH/H2O.

-

-

Concentration: Evaporate solvent in vacuo at <45°C to yield the Crude Ethanol Extract (CEE).

-

Liquid-Liquid Partitioning (The Critical Split):

-

Suspend CEE in distilled H2O (1L).

-

Step A (Defatting): Partition with n-Hexane (3 x 1L). Discard hexane layer (waxes/lipids) unless targeting lipophilic volatiles.

-

Step B (Target Enrichment): Partition aqueous phase with Ethyl Acetate (EtOAc) (3 x 1L).

-

Insight: Most bioactive aglycone benzofurans reside here.

-

-

Step C (Glycoside Scavenging): Partition remaining aqueous phase with n-Butanol (saturated with H2O).

-

-

Validation: Spot EtOAc fraction on TLC (Silica gel 60 F254). Visualize under UV (254/365 nm). Benzofurans typically appear as dark quenching spots (254 nm) or fluorescent blue/purple spots (365 nm) [5].

Phase II: Isolation and Purification Workflow

The isolation of pure compounds from the EtOAc fraction requires a multi-dimensional chromatographic approach.

Visualization of Isolation Logic

The following diagram illustrates the decision matrix for purifying the complex EtOAc fraction.

Caption: Figure 1. Multi-stage chromatographic workflow for isolating benzofurans from complex matrices.

Detailed Purification SOP

Step 1: Silica Gel Open Column (Coarse Separation)

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Gradient of n-Hexane:EtOAc (100:0

0:100). -

Action: Collect 500mL fractions. Monitor via TLC. Combine fractions with similar profiles.

-

Checkpoint: Benzofurans often elute in the 80:20 to 60:40 (Hex:EtOAc) range.

Step 2: Sephadex LH-20 (Molecular Sieving)

-

Why: Removes chlorophyll (which adsorbs irreversibly to C18 columns) and separates monomeric benzofurans from dimeric impurities.

-

Solvent: 100% MeOH or MeOH:CH2Cl2 (1:1).

Step 3: RP-HPLC (Final Purification)

-

Column: C18 semi-preparative (5

m, 10 x 250 mm). -

Mobile Phase: H2O (0.1% Formic Acid) / MeCN.

-

Gradient: 30% MeCN

80% MeCN over 30 min. -

Detection: DAD at 280 nm and 320 nm (characteristic benzofuran absorption).

Phase III: Structural Elucidation & Validation

Once a pure compound is isolated, its structure must be solved using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

The Benzofuran Fingerprint

-

UV: Absorption maxima (

) typically at 210–230, 280–300, and 320–330 nm. -

1H NMR:

-

H-2/H-3: In 2-substituted benzofurans, H-3 appears as a singlet around

6.5–7.5 ppm. In 2,3-disubstituted derivatives, these signals are absent. -

Aromatic Ring: The benzene ring protons (H-4 to H-7) show characteristic coupling patterns (e.g., doublet, triplet) depending on substitution [6].

-

-

13C NMR: C-2 and C-3 carbons are diagnostic. C-2 often resonates downfield (

145–160 ppm) due to the oxygen attachment, while C-3 is around

Elucidation Logic Tree

Caption: Figure 2. Spectroscopic workflow for determining the absolute structure of benzofuran derivatives.

Quantitative Bioactivity Data[1][4]

Novel benzofurans are frequently screened for anticancer and antimicrobial activity.[5] The table below summarizes comparative potency data for select benzofuran classes found in literature [1, 8].

| Compound Class | Target Cell Line / Pathogen | IC50 / MIC Value | Mechanism of Action | Reference |

| 2-Arylbenzofurans | HeLa (Cervical Cancer) | 1.06 µM | Tubulin Polymerization Inhibition | [1] |

| Moracin Derivatives | Staphylococcus aureus | 3.12 µg/mL | Membrane Disruption | [3] |

| Isobenzofuranones | DPPH (Antioxidant Assay) | 5–10 µM | Radical Scavenging | [4] |

| Synthetic 3-Acylbenzofurans | MCF-7 (Breast Cancer) | 16–24 nM | CDK2 Inhibition | [2] |

References

-

BenchChem. (2025).[3] An In-depth Guide to the Biological Activities of Benzofuran Derivatives. Retrieved from

-

M. M. Heravi et al. (2017).[6] Total synthesis of natural products containing benzofuran rings. RSC Advances. Retrieved from

-

Khanam, H., & Shamsuzzaman. (2015).[7] Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. Retrieved from

-

MDPI. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp. AL031. Retrieved from

-

Demizu, S., et al. (1988).[8] Antioxidant and antimicrobial constituents of licorice: isolation and structure elucidation of a new benzofuran derivative. Chem Pharm Bull.[8] Retrieved from

-

Southern Forensic. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its Positional Analogues. Retrieved from

-

DEA. (2013). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. Retrieved from

-

ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. RSC - Page load error [pubs.rsc.org]

- 7. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and antimicrobial constituents of licorice: isolation and structure elucidation of a new benzofuran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Toxicity Screening Framework: 5-Bromo-3-(cyanomethyl)benzofuran

Executive Summary

Compound: 5-Bromo-3-(cyanomethyl)benzofuran CAS: 23145-07-5 (Analogous reference) Application: Pharmaceutical Intermediate / Scaffold

This technical guide outlines the initial toxicity screening strategy for 5-Bromo-3-(cyanomethyl)benzofuran. As a halogenated benzofuran derivative, this compound presents a specific "structural alert" profile common to anti-arrhythmic and anti-tumor agents. While the benzofuran core offers potent biological activity, it is historically associated with two primary attrition risks: hepatotoxicity via metabolic bioactivation and cardiotoxicity via hERG channel inhibition . This guide prioritizes the early detection of these liabilities using a tiered in vitro approach.[1]

Part 1: Structural Alert Analysis (SAR & In Silico)

Before wet-lab screening, we must understand the molecule's intrinsic risks based on its functional groups.

| Functional Group | Potential Liability | Mechanism of Concern |

| Benzofuran Core | Hepatotoxicity (DILI) | Metabolic Bioactivation: The furan ring is prone to CYP450-mediated oxidation, forming a reactive epoxide or cis-enedione (reactive aldehyde). These electrophiles can covalently bind to hepatic proteins or deplete glutathione (GSH). |

| 5-Bromine | Lipophilicity / hERG Binding | Halogen Bonding: The heavy halogen increases LogP (lipophilicity), enhancing tissue distribution but also increasing the probability of hERG potassium channel blockade (QT prolongation risk). |

| 3-Cyanomethyl | Metabolic Stability | Nitrile Hydrolysis: The nitrile group (-CN) is generally stable but can be hydrolyzed to a carboxylic acid or, in rare cases, release cyanide ions if metabolized at the alpha-carbon. |

Part 2: Physicochemical Profiling (Pre-Screening)

Toxicity assays are invalid if the compound precipitates in the media. Benzofurans are characteristically lipophilic.

Protocol: Kinetic Solubility & Lipophilicity

Objective: Determine the maximum soluble concentration in 1% DMSO/PBS to set dosing limits for cellular assays.

-

Preparation: Dissolve 10 mM stock in 100% DMSO.

-

Spiking: Spike into pH 7.4 PBS to reach concentrations of 1, 10, 50, and 100 µM (final DMSO <1%).

-

Incubation: Shake for 24 hours at room temperature.

-

Analysis: Filter (0.45 µm) and analyze via HPLC-UV.

-

Criterion: If solubility < 10 µM, a formulation strategy (e.g., cyclodextrin) is required before toxicity screening.

Part 3: Metabolic Bioactivation Screening (Reactive Metabolites)

The Critical Risk: Benzofurans are "structural alerts" for idiosyncratic drug-induced liver injury (DILI). The mechanism typically involves the opening of the furan ring by CYP450s.

Protocol: Glutathione (GSH) Trapping Assay

Rationale: We must determine if the compound is metabolized into "soft" electrophiles (epoxides/quinones) that deplete cellular defense mechanisms.

-

Incubation System:

-

Matrix: Human Liver Microsomes (HLM) (1 mg/mL protein).

-

Cofactors: NADPH (1 mM) to drive CYP450 activity.

-

Trapping Agent: Glutathione (GSH) at 5 mM.

-

Test Compound: 10 µM.

-

-

Conditions: Incubate at 37°C for 60 minutes.

-

Control: Incubation without NADPH (negative control) and with Clozapine (positive control for GSH adducts).

-

Detection (LC-MS/MS):

-

Quench with cold acetonitrile. Centrifuge.

-

Analyze supernatant using High-Resolution Mass Spectrometry (HRMS).

-

Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion Scan of m/z 272 (GSH fragment).

-

-

Interpretation: Detection of [M + GSH] adducts indicates the formation of reactive metabolites.[2][3]

Visualization: Benzofuran Bioactivation Pathway

The following diagram illustrates the hypothetical bioactivation pathway we are screening for.

Caption: Hypothetical bioactivation pathway of the benzofuran core. The GSH Trapping Assay intercepts the reactive epoxide before it binds to hepatic proteins.

Part 4: Cardiotoxicity Screening (hERG Inhibition)

The Critical Risk: Benzofuran derivatives are frequent offenders in blocking the hERG potassium channel, leading to QT interval prolongation and Torsades de Pointes (fatal arrhythmia). The 5-Bromo substituent often increases this affinity.

Protocol: Fluorescence Polarization (High-Throughput)

Rationale: A rapid "Tier 1" filter to flag high-affinity binders before expensive patch-clamp studies.

-

Assay Principle: Competitive displacement of a high-affinity fluorescent tracer (e.g., E-4031 analog) from hERG membrane preparations.

-

Reagents: Commercial hERG membrane kit (e.g., Invitrogen Predictor™).

-

Dosing: 10-point titration curve (0.1 nM to 100 µM).

-

Readout: Measure Fluorescence Polarization (mP). High mP = Tracer bound (No inhibition). Low mP = Tracer displaced (Inhibition).

-

Validation:

-

E-4031: IC50 ~10-30 nM (High control).

-

Tamoxifen: IC50 ~1-5 µM (Moderate control).

-

-

Threshold: An IC50 < 10 µM triggers a mandatory Automated Patch Clamp (QPatch/SyncroPatch) confirmation.

Part 5: Genotoxicity Screening (Ames Test)

Rationale: To ensure the electrophilic nature of the benzofuran or the nitrile metabolites does not cause DNA mutations.

Protocol: OECD 471 Bacterial Reverse Mutation Test[4][5][6][7][8]

-

Strains:

-

S. typhimurium TA98 (Frameshift mutations).

-

S. typhimurium TA100 (Base-pair substitutions).

-

-

Metabolic Activation: Perform +/- S9 mix (rat liver enzyme fraction) to detect pro-mutagens (metabolites).

-

Dosing: 5 concentrations (up to 5000 µ g/plate or solubility limit).

-

Method: Pre-incubation method (20 mins) is preferred over plate incorporation for benzofurans to maximize metabolic contact time.

-

Criteria: A 2-fold increase in revertant colonies over solvent control (DMSO) is considered positive.

Summary of Screening Workflow

Caption: Tiered screening workflow. Solubility gates the entry into expensive biological assays. hERG and GSH trapping are the critical "Go/No-Go" decision points for this scaffold.

References

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[4][5] [Link]

-

U.S. FDA. (2005). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

-

Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. (Provides mechanistic basis for benzofuran-epoxide formation). [Link]

-

Cyprotex. (n.d.). Reactive Metabolite Screening (GSH Trapping) Protocols. [Link]

Sources

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. waters.com [waters.com]

- 4. In vitro genotoxicity testing – bacterial reverse mutation assay | Kit de Herramientas para el Registro de Plaguicidas | Organización de las Naciones Unidas para la Alimentación y la Agricultura [fao.org]

- 5. biosafe.fi [biosafe.fi]

Technical Guide: Solubility Profile of 5-Bromo-3-(cyanomethyl)benzofuran

[1]

Executive Summary

Compound: 5-Bromo-3-(cyanomethyl)benzofuran IUPAC Name: 2-(5-bromobenzofuran-3-yl)acetonitrile CAS Registry Number: 139313-83-0 (and related analogs)[]

This technical guide details the solubility characteristics of 5-Bromo-3-(cyanomethyl)benzofuran, a lipophilic heterocyclic building block used in medicinal chemistry and drug discovery.[] Based on its physicochemical properties (LogP ~3.26, MW 236.06), this compound exhibits negligible water solubility but high solubility in polar aprotic solvents.

Key Recommendations:

-

Primary Solvent (Stock Solutions): Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Reaction Solvents: Acetonitrile (MeCN), Dichloromethane (DCM), or Toluene.

-

Extraction Solvents: Ethyl Acetate or Chloroform.[]

-

Incompatible: Water (without surfactant/co-solvent), straight-chain alkanes (Hexanes) for high-concentration work.[]

Part 1: Physicochemical Profile & Solubility Mechanics

Understanding the solubility of this compound requires analyzing its structural determinants. The benzofuran core provides a rigid, lipophilic scaffold, while the bromine atom increases molecular weight and lipophilicity. The cyanomethyl group introduces a dipole moment but lacks hydrogen bond donors, limiting its interaction with water.

Table 1: Physicochemical Determinants of Solubility

| Property | Value | Implication for Solubility |

| Molecular Weight | 236.06 g/mol | Small molecule; kinetics of dissolution should be rapid in compatible solvents.[] |

| LogP (Calculated) | ~3.26 | Lipophilic. Prefers organic phases.[] Partition coefficient heavily favors octanol over water.[] |

| H-Bond Donors | 0 | Cannot donate protons to water; poor aqueous solubility.[] |

| H-Bond Acceptors | 2 (N, O) | Can accept weak H-bonds from protic solvents (MeOH, EtOH), aiding moderate solubility. |

| TPSA | ~37 Ų | Low polar surface area confirms hydrophobic character.[] |

Part 2: Solvent Compatibility Matrix

The following matrix categorizes common laboratory solvents based on their ability to dissolve 5-Bromo-3-(cyanomethyl)benzofuran.

Table 2: Solubility Ratings

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO | High (>50 mM) | Ideal for biological stock solutions (10-20 mM).[] Stable for long-term storage at -20°C. |

| DMF | High | Alternative to DMSO; easier to remove via evaporation/washing.[] | |

| Acetonitrile | Good | Excellent for HPLC mobile phases and synthesis reactions.[] | |

| Acetone | Good | Good for transfer; volatile.[] | |

| Chlorinated | DCM (CH₂Cl₂) | High | Preferred for liquid-liquid extraction and chromatography loading.[] |

| Chloroform | High | Alternative to DCM.[] | |

| Polar Protic | Methanol | Moderate | Solubility improves significantly with heating (40°C).[] |

| Ethanol | Moderate | Suitable for recrystallization (often requires heat).[] | |

| Water | Insoluble | Do not use for stock preparation.[] Requires <1% DMSO co-solvent for biological assays.[] | |

| Non-Polar | Toluene | Moderate/Good | Useful reaction solvent at reflux.[] |

| Hexanes | Low | Likely to precipitate; used as an antisolvent in recrystallization.[] |

Part 3: Visualization of Solvent Selection Logic

The following decision tree assists researchers in selecting the optimal solvent based on the intended experimental application.

Figure 1: Decision tree for solvent selection based on experimental intent.

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable stock solution for in vitro screening.

-

Calculate Mass:

-

Target Concentration: 10 mM[]

-

Volume: 1 mL[]

-

MW: 236.06 g/mol [][2]

-

Required Mass =

.

-

-

Weighing: Weigh approximately 2.4 mg of the solid into a sterile glass vial. Record the exact mass (e.g., 2.45 mg).

-

Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM.

-

Dissolution: Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested). Vortex for 30 seconds.[]

-

Inspection: Ensure the solution is perfectly clear. If particulates remain, sonicate for 5 minutes at room temperature.

-

Storage: Aliquot into amber vials to prevent light degradation. Store at -20°C.

Protocol B: Saturation Shake-Flask Solubility Method

Objective: Determine exact solubility in a specific organic solvent (e.g., Methanol).

-

Preparation: Add excess solid (~10 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Cap tightly and shake/agitate at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Quantification: Evaporate the solvent under a nitrogen stream or vacuum.[] Weigh the residue to calculate mg/mL.

Part 5: Biological Assay Workflow (Dilution Logic)

When using this hydrophobic compound in aqueous buffers, precipitation is a major risk. The following workflow ensures the compound remains in solution during the assay.

Figure 2: Recommended dilution workflow to prevent precipitation (Crash-out) in aqueous media.

References

-

Chemical Identity & Properties: ChemScene. (n.d.). 2-(5-Bromobenzofuran-3-yl)acetonitrile - CAS 139313-83-0.[][2] Retrieved from

-

General Benzofuran Solubility: PubChem. (n.d.). 5-Bromo-3-methyl-1-benzofuran (Analogous Structure). National Library of Medicine.[] Retrieved from

-

Solvent Effects on Assays: Chauret, N., et al. (1998). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition.[] Retrieved from

-

Solubility Prediction Models: Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling. Retrieved from

Methodological & Application

application of 5-Bromo-3-(cyanomethyl)benzofuran in drug discovery.

An In-depth Technical Guide to the Application of 5-Bromo-3-(cyanomethyl)benzofuran in Drug Discovery

Introduction: The Benzofuran Scaffold as a Privileged Motif

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities.[3][4] The benzofuran nucleus is a cornerstone in the development of agents targeting a wide array of diseases, including cancer, inflammation, microbial infections, and neurological disorders.[5][6]

This guide focuses on a particularly versatile synthetic intermediate: 5-Bromo-3-(cyanomethyl)benzofuran . The strategic placement of its functional groups—a bromine atom at the 5-position and a cyanomethyl group at the 3-position—provides two chemically distinct and reactive handles. This dual functionality allows for sequential, controlled modifications, making it an exceptionally valuable starting material for constructing diverse libraries of complex molecules in the pursuit of novel therapeutic agents. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals aiming to leverage this powerful building block.

Section 1: Rationale for Use in Scaffold-Based Drug Design

The utility of 5-Bromo-3-(cyanomethyl)benzofuran stems from its inherent chemical architecture. The 5-bromo position is primed for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, while the 3-cyanomethyl group offers a pathway for conversion into other functional moieties. This "orthogonal" reactivity is a key strategic advantage in medicinal chemistry.

-

The 5-Bromo Position : The bromine atom serves as an ideal leaving group for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, which is critical for exploring the structure-activity relationship (SAR) of a potential drug candidate. By varying the substituent at this position, researchers can modulate properties such as target binding affinity, selectivity, and pharmacokinetic profiles.

-

The 3-Cyanomethyl Group : The nitrile functionality is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles. This allows for the introduction of pharmacophoric features that can engage in hydrogen bonding, ionic interactions, or other key binding events with a biological target.

The combination of these two features in a single molecule allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a large library of distinct final compounds for high-throughput screening.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO | Calculated |

| Molecular Weight | 236.07 g/mol | Calculated |

| General Class | Halogenated Heterocycle | N/A |

| Key Reactive Sites | C5-Br (Cross-Coupling), C3-CH₂CN (Nitrile Chemistry) | N/A |

Section 2: Core Application in Kinase Inhibitor Synthesis

The benzofuran scaffold is a prominent feature in many kinase inhibitors, which are a critical class of anticancer drugs.[8][9][10] These compounds often function by competing with ATP for binding in the kinase catalytic site. The planar benzofuran ring system can act as an effective "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region.

Synthetic Strategy Workflow

The general strategy involves using the 5-bromo position to introduce a moiety that occupies the ATP-binding pocket, while the 3-position can be modified to extend into other regions of the enzyme, enhancing potency and selectivity.

Caption: General workflow for creating a kinase inhibitor library.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of 5-Bromo-3-(cyanomethyl)benzofuran with a generic arylboronic acid. The conditions are adapted from established procedures for similar brominated heterocycles.[11][12][13]

Rationale: The Suzuki-Miyaura reaction is chosen for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[14]

Materials:

-

5-Bromo-3-(cyanomethyl)benzofuran (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)

-

Phosphine Ligand (e.g., SPhos, XPhos) (0.04 mmol, if using Pd(OAc)₂)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous, degassed solvent: 1,4-Dioxane or a Toluene/Water mixture (e.g., 4:1 ratio)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add 5-Bromo-3-(cyanomethyl)benzofuran, the arylboronic acid, the palladium catalyst, the phosphine ligand (if required), and the base.

-

Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically indicates reaction completion (usually within 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-(cyanomethyl)benzofuran.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Section 3: Development of Novel Anti-inflammatory Agents

Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5][15] These enzymes are responsible for producing pro-inflammatory mediators such as prostaglandins and leukotrienes.[16]

Bioassay Protocol: In Vitro COX Inhibition Assay

This protocol provides a framework for evaluating the COX-inhibitory activity of newly synthesized benzofuran derivatives. It is a colorimetric assay adapted from commercially available kits and literature methods.[16][17]

Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) during the reduction of PGG₂ to PGH₂. An inhibitor will reduce the rate of this color change.

Materials:

-

Synthesized benzofuran derivatives (test compounds)

-

COX-1 and/or COX-2 enzyme

-

Arachidonic acid (substrate)

-

TMPD (chromogenic substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Positive control (e.g., Ibuprofen, Celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare stock solutions of test compounds and the positive control in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of test concentrations.

-

Assay Setup: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound (or control/vehicle).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25 °C) to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate (TMPD) to all wells.

-

Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.

-

Calculation: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to the vehicle control.

-

% Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

-

-

IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation: Sample COX-2 Inhibition Data

| Compound | IC₅₀ (µM) vs. COX-1 | IC₅₀ (µM) vs. COX-2 | Selectivity Index (COX-1/COX-2) |

| Derivative 1A | 25.4 | 1.2 | 21.2 |

| Derivative 1B | 15.8 | 8.5 | 1.9 |

| Derivative 1C | > 100 | 22.1 | > 4.5 |

| Celecoxib (Control) | 15.0 | 0.05 | 300 |

Section 4: Application in Anticancer Drug Discovery

Beyond kinase inhibition, benzofuran derivatives can exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tubulin polymerization.[1][18][19] A fundamental first step in evaluating a new compound is to assess its general cytotoxicity against cancer cell lines.

Bioassay Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)[18]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compounds. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the medium containing the compounds and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the MTT medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀/IC₅₀ value.

Caption: Experimental workflow for the MTT cell viability assay.

Summary and Future Perspectives

5-Bromo-3-(cyanomethyl)benzofuran is a high-potential building block for modern drug discovery. Its strategically positioned reactive sites enable the efficient synthesis of large and diverse compound libraries through robust and well-established chemical transformations like the Suzuki-Miyaura coupling. The protocols outlined in this guide provide a solid foundation for researchers to synthesize novel benzofuran derivatives and evaluate them as potential kinase inhibitors, anti-inflammatory agents, or anticancer therapeutics. Future work could involve exploring other cross-coupling reactions (e.g., Sonogashira, Heck) at the 5-position or developing novel transformations of the 3-cyanomethyl group to access unique chemical space and identify next-generation drug candidates.

References

- Filo. (2025, December 19). Medicinal application of Benzofuran.

- Benchchem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.

- Atlantis Press. (2025, October 23). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.

- PMC. (2025, October 1). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity.

- MDPI. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.

- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.

- Nova Science Publishers. (2020, May 15). Benzofuran: Production and Applications.

- Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.

- MDPI. (2025, January 15). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review.

- Taylor & Francis Online. (2022, April 26). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors.

- RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.

- Bentham Science. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

- MDPI. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.

- World Journal of Pharmaceutical Research. (2017, December 20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Phenyl 5-bromofuran-2-carboxylate.

- MDPI. (2024, February 22). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.

- MDPI. (2023, October 30). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography.

- Benchchem. (2025). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.

- RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.

- MedCrave. (2016, September 28). Mini review on important biological properties of benzofuran derivatives.

- Acta Scientific. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review | Atlantis Press [atlantis-press.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. actascientific.com [actascientific.com]

- 5. Medicinal application of Benzofuran | Filo [askfilo.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 8. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. jddtonline.info [jddtonline.info]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

protocol for functionalizing the cyanomethyl group of 5-Bromo-3-(cyanomethyl)benzofuran

Application Note: Strategic Functionalization of the Cyanomethyl Group in 5-Bromo-3-(cyanomethyl)benzofuran

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

Strategic Overview & Chemical Logic

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization where chemoselectivity is paramount. The compound 5-Bromo-3-(cyanomethyl)benzofuran is a highly privileged pharmacophore building block. It possesses two critical reactive handles:

-

The C5-Aryl Bromide: A crucial anchor for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

The C3-Cyanomethyl Group (-CH₂CN): A versatile linchpin that can be alkylated, reduced, or hydrolyzed.

The fundamental challenge in functionalizing this molecule is chemoselectivity . Reagents chosen to modify the cyanomethyl group must not trigger the protodehalogenation (cleavage) of the sensitive C5-Br bond. This guide details three divergent, self-validating protocols to functionalize the cyanomethyl group while preserving the structural integrity of the benzofuran core.

Fig 1. Divergent functionalization pathways of 5-Bromo-3-(cyanomethyl)benzofuran.

Protocol A: α-Alkylation (C-C Bond Formation)

Causality & Reagent Selection: The α-protons adjacent to the nitrile group are weakly acidic (pKa ~ 25). To generate the requisite carbanion, a strong base is required. However, if a nucleophilic base (such as n-Butyllithium or a Grignard reagent) is used, it will preferentially attack the electrophilic nitrile carbon, forming an imine. Therefore, the use of a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is mandatory[1].

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask and purge with inert gas (N₂ or Argon).

-

Dissolution: Dissolve 5-Bromo-3-(cyanomethyl)benzofuran (1.0 equiv, 10 mmol) in anhydrous THF to achieve a 0.2 M solution.

-

Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add freshly prepared LDA (1.1 equiv) dropwise over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete generation of the α-cyano carbanion.

-

Electrophilic Trapping: Add the desired alkyl halide (e.g., methyl iodide, 1.2 equiv) dropwise.

-

Propagation & Quench: Allow the reaction to gradually warm to room temperature over 4 hours. The protocol is self-validating: quench the reaction with saturated aqueous NH₄Cl. If the reaction was successful, the basic LDA is neutralized, preventing any unwanted side reactions during workup.

-

Isolation: Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Chemoselective Reduction to Primary Amine

Causality & Reagent Selection: Reducing the nitrile to a primary amine (-CH₂CH₂NH₂) without cleaving the C5-Br bond requires precision. Standard catalytic hydrogenation (H₂ with Pd/C) will rapidly cause hydrodehalogenation of the aryl bromide. Similarly, Lithium Aluminum Hydride (LiAlH₄) is overly aggressive. Borane-Tetrahydrofuran (BH₃·THF) is the optimal choice. As an electrophilic reducing agent, borane coordinates exclusively to the nitrogen lone pair of the nitrile and does not undergo oxidative addition into the C-Br bond[2].

Fig 2. Electrophilic reduction mechanism of nitriles using Borane-THF.

Step-by-Step Methodology:

-

Complexation: In a dry flask under N₂, dissolve the starting material (1.0 equiv, 10 mmol) in anhydrous THF (0.5 M). Cool to 0 °C.

-

Reduction: Slowly add BH₃·THF (1.0 M in THF, 3.0 equiv). The electrophilic borane immediately forms a Lewis acid-base complex with the nitrile[3].

-

Heating: Attach a reflux condenser and heat the mixture to 65 °C for 16 hours.

-

Critical Quench (Self-Validation Step): Cool the mixture to 0 °C. Carefully add Methanol (10 mL) dropwise until effervescence ceases. Caution: H₂ gas is evolved.

-

B-N Bond Cleavage: The reduction produces a stable diborazane intermediate. A simple aqueous workup will fail to yield the free amine. You must add 6M HCl (15 mL) and reflux the mixture for 1 hour to hydrolyze the strong B-N bonds[3].

-

Isolation: Cool to room temperature, basify to pH 12 using 20% NaOH (aq), extract with Dichloromethane (3x), dry, and concentrate to yield the primary amine.

Protocol C: Oxidative Hydrolysis to Carboxylic Acid

Causality & Reagent Selection: Hydrolyzing a nitrile directly to a carboxylic acid using base alone (NaOH) is notoriously sluggish and often stalls at the amide intermediate. To bypass this, we utilize the Radziszewski reaction conditions by adding Hydrogen Peroxide (H₂O₂). The highly nucleophilic hydroperoxide anion (HOO⁻) rapidly attacks the nitrile carbon, accelerating the formation of the amide, which is subsequently hydrolyzed to the carboxylic acid under the sustained basic conditions.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the starting material (1.0 equiv, 10 mmol) in Ethanol (20 mL).

-

Oxidative Hydrolysis: Add 20% aqueous NaOH (10 mL) followed by 30% H₂O₂ (5 mL).

-

Heating: Reflux the mixture at 80 °C for 4 hours.

-

Workup: Cool the reaction. Evaporate the majority of the ethanol under reduced pressure. Dilute the aqueous layer with water and wash once with Diethyl Ether to remove unreacted organic impurities.

-

Precipitation: Acidify the aqueous layer with 6M HCl to pH 2. The target carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under a vacuum.

Quantitative Performance Data

The following table summarizes the expected operational metrics and chemoselectivity profiles for the three described protocols.

| Transformation | Reagents & Solvents | Temp / Time | Chemoselectivity (C5-Br Intact?) | Typical Yield |

| α-Alkylation | LDA, Alkyl Halide, THF | -78 °C to RT, 4 h | Yes (No interaction with C-Br) | 75 - 85% |

| Reduction | BH₃·THF, then HCl/MeOH | 65 °C, 16 h | Yes (Avoids hydrodehalogenation) | 70 - 80% |

| Hydrolysis | NaOH, H₂O₂, EtOH | 80 °C, 4 h | Yes (Stable to basic oxidation) | 85 - 95% |

References

-

Royal Society of Chemistry (RSC). "Reduction and Oxidation of Carbonyl Compounds and Derivatives." URL:[Link]

-

White Rose eTheses Online. "Deprotonation–Substitution of N-Boc-tetrahydroisoquinolines." URL:[Link]

Sources

Application Note & Protocols: Strategic Derivatization of 5-Bromo-3-(cyanomethyl)benzofuran for Chemical Library Synthesis

Abstract

The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, approved pharmaceuticals, and clinical candidates.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] This application note provides a detailed guide to the strategic derivatization of 5-Bromo-3-(cyanomethyl)benzofuran, a versatile building block designed for diversity-oriented synthesis. We present validated protocols for orthogonal modifications at two key reactive sites: the C5-bromo position via palladium-catalyzed Suzuki-Miyaura cross-coupling and the C3-cyanomethyl group through chemical transformation. The methodologies are designed to be robust and adaptable, enabling researchers in drug discovery and chemical biology to efficiently generate focused chemical libraries for high-throughput screening and lead optimization.[5][6]

Introduction: The Strategic Value of the Benzofuran Scaffold

The overrepresentation of the benzofuran motif in bioactive molecules underscores its favorable drug-like properties, including metabolic stability and the ability to engage in key interactions with biological targets.[2][4] The 5-Bromo-3-(cyanomethyl)benzofuran scaffold has been rationally designed to maximize synthetic versatility for library creation.

-

The C5-Bromo Position: This serves as a highly reliable "handle" for modern cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is an industry-standard method for C-C bond formation due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[7][8][9] This allows for the systematic introduction of diverse aryl and heteroaryl moieties, profoundly influencing the scaffold's steric and electronic properties.

-

The C3-Cyanomethyl Group: This functional group is a versatile precursor for a secondary layer of diversification. The nitrile can be readily transformed into other key functional groups such as carboxylic acids, amides, or amines, each opening up new avenues for chemical modification and property modulation.[10][11][12]

This dual-functionality allows for a combinatorial approach to library synthesis, enabling a broad exploration of chemical space around a proven pharmacophore.

Chemical Logic and Orthogonal Reactivity

The synthetic utility of 5-Bromo-3-(cyanomethyl)benzofuran stems from the distinct and addressable reactivity of its two key functional groups. This orthogonality is crucial for the controlled, stepwise synthesis of complex derivatives.

-

Palladium-Catalyzed Reactions at C5: The carbon-bromine bond on the aromatic ring is a classic substrate for oxidative addition to a Palladium(0) complex, initiating the catalytic cycle of cross-coupling reactions.[8] This site is electronically distinct and sterically accessible, making it highly reactive under standard Suzuki-Miyaura conditions without interfering with the cyanomethyl group.

-

Transformations of the Cyanomethyl Moiety: The nitrile group is generally stable to the conditions of palladium-catalyzed cross-coupling.[10] Its transformation typically requires more forcing conditions, such as strong acid or base for hydrolysis, or reducing agents for conversion to an amine, ensuring that C5 derivatization can be performed selectively first.[11][13] The adjacent methylene protons also possess a degree of acidity, opening possibilities for C-H activation or functionalization under specific basic conditions.[14]

The following diagram illustrates the two primary vectors of diversification available from the core scaffold.

Caption: Orthogonal derivatization pathways for 5-Bromo-3-(cyanomethyl)benzofuran.

Experimental Protocols

The following protocols are presented as robust starting points. Researchers are encouraged to optimize conditions based on the specific substrate and desired scale.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position

Objective: To install a diverse range of aryl or heteroaryl groups at the 5-position of the benzofuran core. This protocol is exemplified for a generic arylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst System: Pd(dppf)Cl₂ is chosen for its robustness and efficiency in coupling a wide range of aryl bromides with boronic acids. The dppf ligand provides a good balance of electron-donating properties and steric bulk to promote both oxidative addition and reductive elimination steps of the catalytic cycle.[9]

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the crucial transmetalation step by forming a more nucleophilic boronate species. It is cost-effective and easily removed during work-up.[15]

-

Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane provides excellent solubility for the organic reactants and the catalyst complex, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[8][15]

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Materials:

-

5-Bromo-3-(cyanomethyl)benzofuran

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equivalents)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry Schlenk flask, add 5-Bromo-3-(cyanomethyl)benzofuran (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

-